

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Sunitinib Treatment

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Compound of Interest

Compound Name: Sunitinib

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Introduction

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1] Beyond its direct anti-angiogenic and anti-tumoral effects, **Sunitinib** has been shown to modulate the tumor microenvironment and elicit significant changes in the composition and function of immune cell populations.[2] Notably, **Sunitinib** can decrease the frequency of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), while promoting an anti-tumor immune response.[3][4] Flow cytometry is an indispensable tool for dissecting these complex immunomodulatory effects at a single-cell level.

These application notes provide detailed protocols for the preparation and multi-color flow cytometric analysis of various immune cell populations from different tissues following **Sunitinib** treatment. The included methodologies cover the isolation of peripheral blood mononuclear cells (PBMCs), splenocytes, and tumor-infiltrating lymphocytes (TILs), along with recommended antibody panels and data presentation templates.

Data Presentation: Summarized Quantitative Data

The following tables summarize quantitative data on the effects of **Sunitinib** on key immune cell populations as determined by flow cytometry. These tables are intended to serve as a reference for expected outcomes.

Table 1: Effect of **Sunitinib** on Myeloid-Derived Suppressor Cells (MDSCs)

Species	Tissue/Cell Type	MDSC Phenotype	Treatment Group	Change in MDSC Population	Reference
Human	Peripheral Blood Mononuclear Cells (PBMCs)	CD33+HLA-DR-/low	Sunitinib	Significant Decrease	[5]
Human	Peripheral Blood Mononuclear Cells (PBMCs)	CD14+HLA-DR-/dim	Sunitinib	Significant Decrease	[6]
Human	Peripheral Blood Mononuclear Cells (PBMCs)	CD15+CD14-	Sunitinib	Significant Decrease	[6]
Mouse	Spleen	CD11b+Gr1+	Sunitinib	Significant Decrease	[6]
Mouse	Tumor	CD11b+Gr1+	Sunitinib	Significant Decrease	[3]

Table 2: Effect of **Sunitinib** on Regulatory T Cells (Tregs)

Species	Tissue/Cell Type	Treg Phenotype	Treatment Group	Change in Treg Population	Reference
Human	Peripheral Blood Mononuclear Cells (PBMCs)	CD4+CD25+ FoxP3+	Sunitinib	Decrease	[4]
Human	Peripheral Blood Mononuclear Cells (PBMCs)	CD4+CD25highCD127low	Sunitinib	Significant Decrease	[7]
Mouse	Spleen	CD4+CD25+ FoxP3+	Sunitinib	Significant Decrease	[4]
Mouse	Draining Lymph Nodes	CD4+CD25+ FoxP3+	Sunitinib	Significant Decrease	[4]
Mouse	Tumor	CD4+CD25+ FoxP3+	Sunitinib	Significant Decrease	[4]

Table 3: Effect of **Sunitinib** on T Lymphocytes

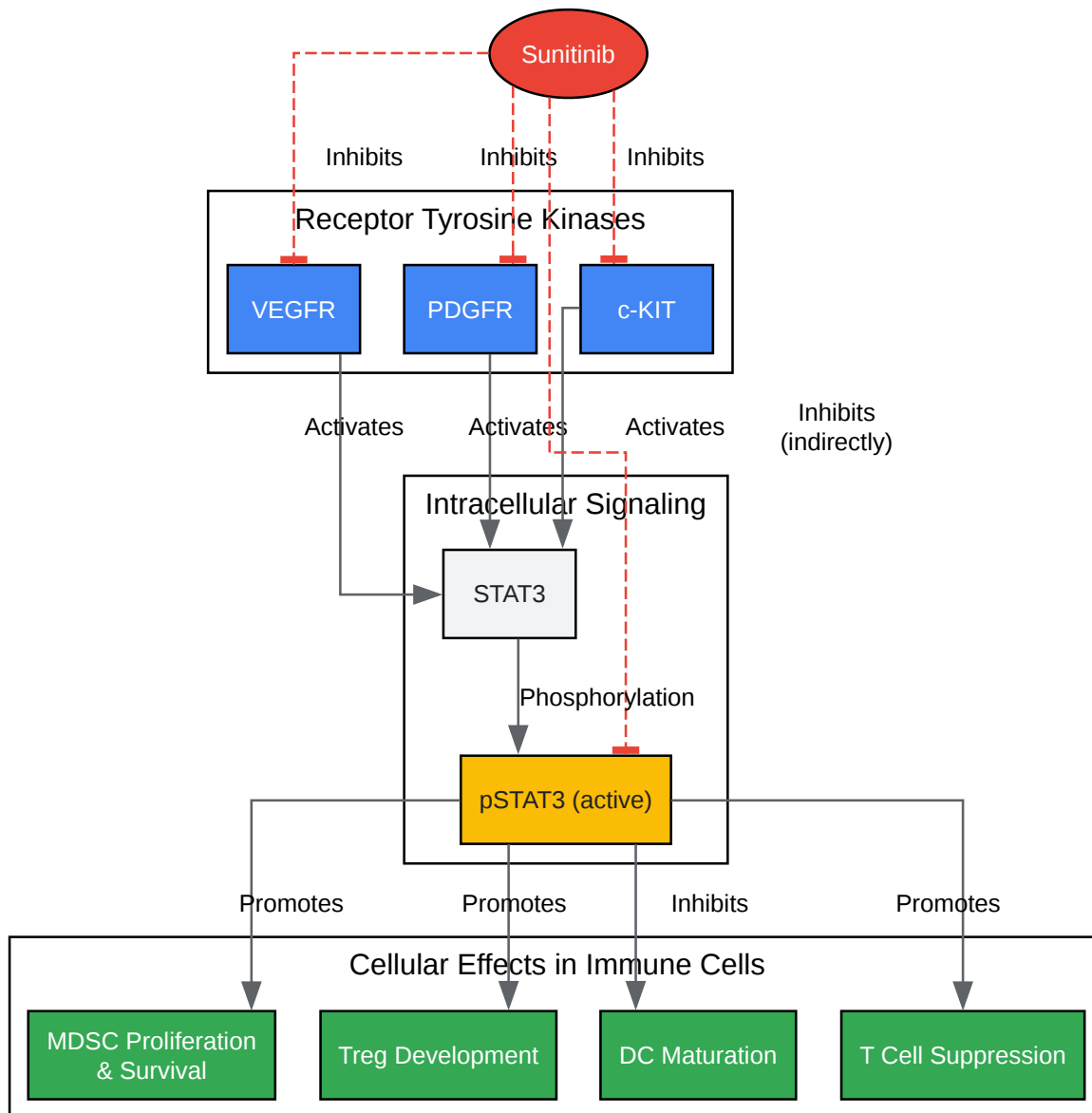
Species	Tissue/Cell Type	T Cell Phenotype	Treatment Group	Change in T Cell Population	Reference
Human	Peripheral Blood Mononuclear Cells (PBMCs)	CD8+ T Cells	Sunitinib + SBRT	Increased Tbet expression	[5]
Human	Peripheral Blood Mononuclear Cells (PBMCs)	CD4+ T Cells	Sunitinib + SBRT	Increased Tbet expression	[5]
Mouse	Tumor	CD8+ T Cells	Sunitinib	2-fold Increase	[3]
Mouse	Tumor	Antigen-specific CD8+ T cells	Sunitinib + Vaccine	12-fold Increase	[7]

Table 4: Effect of **Sunitinib** on Dendritic Cells (DCs)

Species	Tissue/Cell Type	DC Phenotype	Treatment Group	Change in DC Population/ Maturation	Reference
Human	Monocyte-derived DCs	CD80, CD86, CD83, CCR7	Co-culture with Sunitinib-treated sarcoma cells	Significant Upregulation (maturation)	[8]

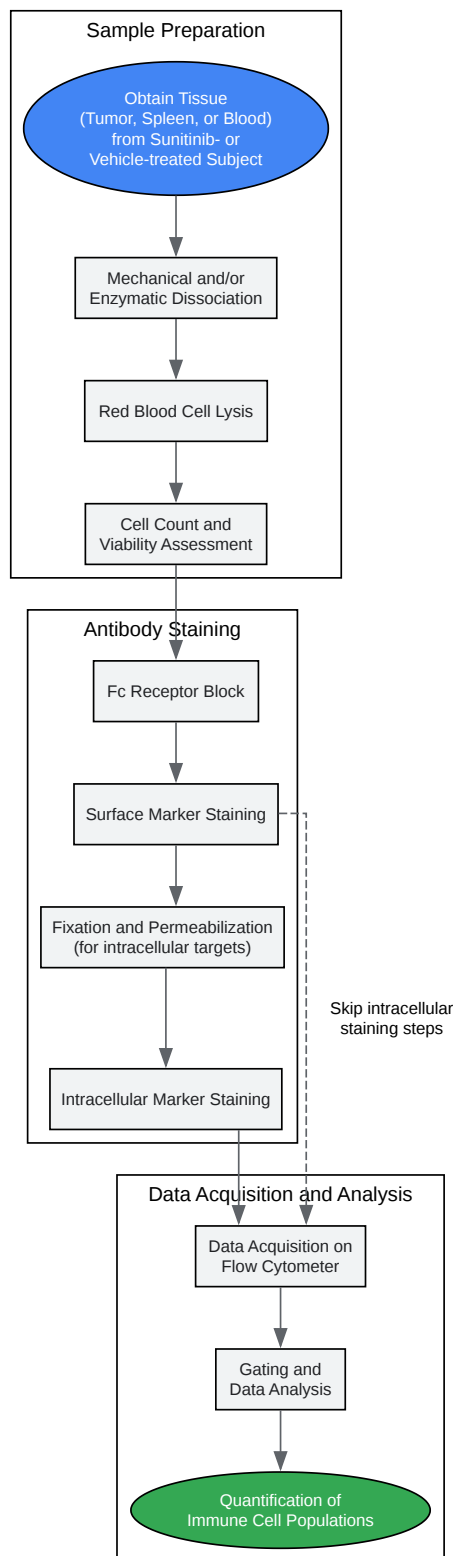
Mandatory Visualization

Sunitinib's Impact on STAT3 Signaling in Immune Cells

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Caption: **Sunitinib** inhibits RTKs, leading to reduced STAT3 phosphorylation and altered immune cell function.

General Workflow for Flow Cytometry Analysis of Immune Cells

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Caption: Workflow for preparing and analyzing immune cells from tissues using flow cytometry.

Experimental Protocols

Protocol 1: Isolation and Analysis of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood and subsequent staining for flow cytometric analysis.

Materials:

- Whole blood collected in EDTA or heparin tubes
- Phosphate-buffered saline (PBS)
- Ficoll-Paque™ PLUS or other density gradient medium
- 50 mL conical tubes
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Fc blocking reagent
- Fluorochrome-conjugated antibodies (see Table 5 for a recommended panel)
- Fixation/Permeabilization buffer (if performing intracellular staining)

Procedure:

- Dilute whole blood 1:1 with PBS in a 50 mL conical tube.
- Carefully layer the diluted blood over 15 mL of Ficoll-Paque™ PLUS.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs into a new 50 mL conical tube.
- Wash the collected PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes.

- Discard the supernatant and repeat the wash step.
- Resuspend the PBMC pellet in Flow Cytometry Staining Buffer and perform a cell count to determine cell concentration and viability.
- Adjust the cell concentration to 1×10^7 cells/mL.
- Aliquot 100 μ L of the cell suspension (1×10^6 cells) into flow cytometry tubes.
- Add Fc blocking reagent and incubate for 10 minutes at 4°C.
- Add the pre-titrated cocktail of fluorescently conjugated surface antibodies.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
- (Optional for intracellular staining) Resuspend the cell pellet in 100 μ L of Fixation/Permeabilization buffer and incubate for 20-30 minutes at 4°C.
- (Optional for intracellular staining) Wash the cells with Permeabilization/Wash Buffer.
- (Optional for intracellular staining) Resuspend the cells in Permeabilization/Wash Buffer containing the intracellular antibody cocktail and incubate for 30-45 minutes at 4°C in the dark.
- Wash the cells one final time.
- Resuspend the cells in 300-500 μ L of Flow Cytometry Staining Buffer for acquisition.

Table 5: Recommended Antibody Panel for Human PBMCs

Marker	Fluorochrome	Cell Population
CD45	e.g., BV510	All Leukocytes
CD3	e.g., APC	T Cells
CD4	e.g., FITC	Helper T Cells
CD8	e.g., PE-Cy7	Cytotoxic T Cells
CD19	e.g., PE	B Cells
CD14	e.g., PerCP-Cy5.5	Monocytes/Monocytic MDSCs
CD15	e.g., APC-R700	Granulocytic MDSCs
HLA-DR	e.g., BV605	(Low/Negative on MDSCs)
CD33	e.g., BV786	Myeloid Cells/MDSCs
CD25	e.g., BV421	(Part of Treg identification)
CD127	e.g., PE-Dazzle594	(Low on Tregs)
FoxP3	e.g., Alexa Fluor 647	(Intracellular) Tregs

Protocol 2: Isolation and Analysis of Murine Splenocytes

This protocol details the preparation of a single-cell suspension from a mouse spleen for flow cytometry.

Materials:

- Mouse spleen
- RPMI-1640 medium
- 70 µm cell strainer
- 50 mL conical tubes
- ACK lysing buffer (for red blood cell lysis)

- Flow Cytometry Staining Buffer
- Fluorochrome-conjugated antibodies (see Table 6 for a recommended panel)

Procedure:

- Aseptically remove the spleen from the mouse and place it in a petri dish with cold RPMI-1640.
- Place a 70 μ m cell strainer over a 50 mL conical tube.
- Transfer the spleen to the cell strainer and gently mash it through the mesh using the plunger of a 3 mL syringe.
- Rinse the strainer with an additional 5-10 mL of RPMI-1640 to collect all cells.
- Centrifuge the cell suspension at 300-400 x g for 5-7 minutes at 4°C.
- Discard the supernatant and resuspend the pellet in 2-5 mL of ACK lysing buffer.
- Incubate for 5 minutes at room temperature to lyse red blood cells.
- Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the splenocyte pellet in Flow Cytometry Staining Buffer.
- Perform a cell count and adjust the concentration to 1×10^7 cells/mL.
- Proceed with antibody staining as described in Protocol 1, steps 9-18.

Table 6: Recommended Antibody Panel for Murine Splenocytes

Marker	Fluorochrome	Cell Population
CD45	e.g., BV510	All Leukocytes
CD3e	e.g., APC	T Cells
CD4	e.g., FITC	Helper T Cells
CD8a	e.g., PE-Cy7	Cytotoxic T Cells
B220	e.g., PE	B Cells
CD11b	e.g., PerCP-Cy5.5	Myeloid Cells/MDSCs
Gr-1 (Ly-6G/Ly-6C)	e.g., APC-R700	MDSCs
Ly-6G	e.g., BV605	Granulocytic MDSCs
Ly-6C	e.g., BV786	Monocytic MDSCs
CD11c	e.g., BV421	Dendritic Cells
F4/80	e.g., PE-Dazzle594	Macrophages
FoxP3	e.g., Alexa Fluor 647	(Intracellular) Tregs

Protocol 3: Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a general method for isolating TILs from solid tumors. Optimization may be required depending on the tumor type.

Materials:

- Tumor tissue
- Tumor dissociation kit (e.g., containing collagenase and DNase)
- GentleMACS Dissociator or similar mechanical disruption device
- 70 μ m and 40 μ m cell strainers

- Density gradient medium (e.g., Percoll or Ficoll)
- Flow Cytometry Staining Buffer
- Fluorochrome-conjugated antibodies (use panels similar to those for splenocytes, with potential additions like PD-1 or Tim-3 for exhaustion markers)

Procedure:

- Excise the tumor and place it in cold RPMI-1640.
- Mince the tumor into small pieces (1-2 mm) using sterile scalpels.
- Transfer the minced tissue into a dissociation tube with the appropriate enzymatic digestion buffer.
- Mechanically dissociate the tissue according to the manufacturer's protocol.
- Incubate at 37°C with gentle agitation for the recommended time (e.g., 30-60 minutes).
- Stop the digestion by adding RPMI-1640 with 10% FBS.
- Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
- Centrifuge at 300-400 x g for 7 minutes at 4°C.
- (Optional) To enrich for lymphocytes, resuspend the pellet in a density gradient medium and centrifuge according to the manufacturer's instructions.
- Carefully collect the lymphocyte layer.
- Wash the cells with RPMI-1640.
- Perform red blood cell lysis if necessary (as in Protocol 2, steps 6-8).
- Filter the final cell suspension through a 40 µm cell strainer to remove any remaining clumps.
- Resuspend the cells in Flow Cytometry Staining Buffer, perform a cell count, and adjust the concentration.

- Proceed with antibody staining as described in Protocol 1, steps 9-18.

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